molecular formula C11H14N2O B12729800 4,4'-Dimethylaminorex, trans- CAS No. 1632031-38-9

4,4'-Dimethylaminorex, trans-

Cat. No.: B12729800
CAS No.: 1632031-38-9
M. Wt: 190.24 g/mol
InChI Key: NPILLHMQNMXXTL-SCZZXKLOSA-N
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Description

4,4’-Dimethylaminorex, also known as 4,4’-DMAR, is a synthetic psychostimulant and anorexigenic substance. It is structurally related to aminorex and 4-methylaminorex, which are controlled substances. 4,4’-Dimethylaminorex was first detected in the Netherlands in December 2012 and has since been sold as a designer drug in Europe . It acts as a potent and balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA) .

Preparation Methods

The synthesis of 4,4’-Dimethylaminorex involves several steps. One common method starts with the reaction of 4-methylbenzaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is cyclized with cyanogen bromide to form the oxazoline ring, yielding 4,4’-Dimethylaminorex .

Industrial production methods for 4,4’-Dimethylaminorex are not well-documented due to its status as a controlled substance. the synthetic route described above can be scaled up for larger production if necessary.

Chemical Reactions Analysis

4,4’-Dimethylaminorex undergoes various chemical reactions, including:

The major products formed from these reactions include hydroxylated, carboxylated, and substituted derivatives of 4,4’-Dimethylaminorex .

Properties

CAS No.

1632031-38-9

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(4R,5R)-4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13)/t8-,10+/m1/s1

InChI Key

NPILLHMQNMXXTL-SCZZXKLOSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC(=N1)N)C2=CC=C(C=C2)C

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=C(C=C2)C

Origin of Product

United States

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